molecular formula C6H4BrClO B165030 4-Bromo-2-chlorophenol CAS No. 3964-56-5

4-Bromo-2-chlorophenol

Cat. No.: B165030
CAS No.: 3964-56-5
M. Wt: 207.45 g/mol
InChI Key: VIBJPUXLAKVICD-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorophenol is an organic compound with the molecular formula C6H4BrClO. It is a halophenol, meaning it is a phenol derivative where hydrogen atoms are replaced by halogen atoms. Specifically, in this compound, the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine and bromine, respectively . This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-chlorophenol can be synthesized through several methods. One common method involves the bromination of 2-chlorophenol. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-2-chlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chlorophenol involves its interaction with various molecular targets. As a metabolite of profenofos, it is formed through the hydrolysis of the parent compound. It can undergo further metabolic transformations, including oxidation and conjugation reactions. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-chlorophenol is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both bromine and chlorine atoms provides distinct chemical properties, making it valuable in various synthetic and industrial processes .

Biological Activity

4-Bromo-2-chlorophenol (BCP) is a chemical compound that has garnered attention due to its biological activity, particularly as a metabolite of the pesticide profenofos. This article explores the biological implications of BCP, including its metabolism, toxicity, and potential applications.

This compound is characterized by the following properties:

  • Molecular Formula : C6H4BrClO
  • Molecular Weight : 219.45 g/mol
  • Boiling Point : Approximately 301.1°F (149.5°C)
  • Solubility : Slightly soluble in water, denser than water (density: 2.89 g/cm³) .

Metabolism and Formation

BCP is primarily formed through the metabolism of profenofos, an organophosphate pesticide. The enzymatic conversion involves specific cytochrome P450 enzymes (CYPs), notably CYP2C19, CYP2B6, and CYP3A4. Studies have shown that:

  • Kinetic Parameters :
    • CYP2C19 : Km=0.516μMK_m=0.516\,\mu M, Vmax=47.9nmol/min/nmolCYPV_{max}=47.9\,nmol/min/nmolCYP
    • CYP2B6 : Km=1.02μMK_m=1.02\,\mu M, Vmax=25.1nmol/min/nmolCYPV_{max}=25.1\,nmol/min/nmolCYP
    • CYP3A4 : Km=18.9μMK_m=18.9\,\mu M, Vmax=19.2nmol/min/nmolCYPV_{max}=19.2\,nmol/min/nmolCYP .

These findings indicate that CYP2C19 and CYP2B6 are the primary enzymes responsible for the detoxification of profenofos to BCP, making urinary BCP a potential biomarker for exposure to this pesticide.

Toxicity and Biological Effects

BCP exhibits various toxicological effects depending on the concentration and exposure route:

  • Acute Toxicity : BCP is considered harmful if inhaled or ingested and can cause severe irritation to the skin and respiratory system .
  • Chronic Exposure Risks : Long-term exposure may lead to dermatitis and other systemic effects due to its hepatotoxic properties .

Table 1: Toxicological Profile of BCP

EffectDescription
InhalationIrritation of nose and throat
Skin ContactCauses redness and irritation
IngestionCan lead to dizziness, unconsciousness
Chronic ExposurePotential carcinogen; long-term health effects

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of BCP and related compounds. For instance:

  • A study evaluated the antimicrobial potential of various brominated compounds against Gram-positive and Gram-negative bacteria.
  • Results indicated that compounds similar to BCP exhibited significant activity against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Results

CompoundZone of Inhibition (mm) at 100 µM
BCP30
Standard Antibiotic50

Case Studies

  • Profenofos Exposure Study : A study highlighted that individuals exposed to profenofos showed elevated levels of BCP in urine, correlating with metabolic activity in CYP enzymes .
  • Toxicity Analysis in Cell Lines : Research involving human epithelial cells demonstrated that lower concentrations of BCP did not significantly affect cell viability, suggesting a threshold for toxicity .

Q & A

Basic Research Questions

Q. How is 4-bromo-2-chlorophenol formed as a metabolite in biological systems?

  • Methodological Answer : this compound (BCP) is a detoxification product of the organophosphate pesticide profenofos. In humans and animals, cytochrome P450 enzymes (CYP2B6, CYP2C19, and CYP3A4) catalyze the hydrolysis of profenofos, cleaving the thiophosphate ester bond to release BCP. Kinetic studies using recombinant CYPs show CYP2C19 has the lowest Km (0.516 µM), indicating high affinity, while CYP2B6 exhibits the highest Vmax (47.9 nmol/min/nmol CYP). Urinary BCP, often conjugated to sulfate or glucuronide, serves as a biomarker for profenofos exposure, validated via GC-MS analysis .

Q. What analytical methods are recommended for detecting this compound in environmental samples?

  • Methodological Answer : Gas chromatography with electron capture detection (GC-ECD) is widely used. Soil or plant samples are extracted with 90% methanol, refluxed under basic (NaOH) and acidic (HCl) conditions, partitioned into organic solvents (e.g., isooctane or hexane), and cleaned via silica gel columns. Recovery rates average 89±13% for fortified samples (0.1–2.0 ppm). GC-MS in single-ion monitoring (SIM) mode enhances specificity, with BCP eluting at 10.6 min (m/z 207.85). Internal standards like chlorpyrifos (m/z 313.90) improve quantification accuracy .

Q. How do hydrolysis conditions influence the stability of this compound?

  • Methodological Answer : BCP is stable under acidic and basic hydrolysis. However, its parent compound, profenofos, degrades rapidly in alkaline conditions. At pH 9 and 30°C, profenofos has a hydrolysis half-life of 2 hours, yielding BCP as the terminal product. Acidic conditions (pH 5) slow degradation (half-life: 670 hours). Hydrolysis intermediates include O-ethyl-O-(2-chloro-4-bromophenyl)-phosphate (CGA-47196). Experimental setups involve buffered solutions at controlled temperatures, with degradation monitored via HPLC or GC .

Advanced Research Questions

Q. What mechanisms drive soil-bound residue formation and environmental persistence of this compound?

  • Methodological Answer : In soil, BCP binds irreversibly to organic matter, forming non-extractable residues. Aerobic studies show 23.8% extractable and 87.7% bound residues after 14 days, with pH 5.6–7.5 accelerating binding. Bound residues may remobilize via crop uptake or runoff. Experimental protocols involve radiolabeled (14C) BCP, sequential solvent extraction, and combustion analysis to quantify 14CO2 evolution. Autoclaved controls confirm microbial degradation contributes >25% to residue dynamics .

Q. How do microbial consortia degrade this compound in bioremediation contexts?

  • Methodological Answer : Marine fungi (Penicillium raistrickii CBMAI 931 and Aspergillus sydowii CBMAI 935) degrade BCP via enzymatic hydrolysis. Liquid cultures (pH 7, 32°C, 130 rpm) show >90% degradation over 30 days. GC-MS-SIM tracks BCP depletion (retention time: 10.6 min) and identifies metabolites. Fungal lignin-modifying enzymes (e.g., laccases) are implicated, with activity confirmed via enzyme assays using ABTS or syringaldazine substrates .

Q. What role do CYP polymorphisms play in variable metabolic rates of this compound formation?

  • Methodological Answer : Genetic variations in CYP2B6 and CYP2C19 significantly alter BCP formation kinetics. CYP2C19 poor metabolizers exhibit reduced intrinsic clearance (CLint = 48.8 mL/min/nmol) compared to extensive metabolizers. In vitro studies use pooled human liver microsomes and recombinant CYPs incubated with profenofos (1–100 µM). Reactions are quenched with acetonitrile, and BCP quantified via LC-MS/MS. Population variability is assessed using genotyped human samples, linking SNPs (e.g., CYP2B6*6) to metabolic inefficiency .

Q. How does this compound bioaccumulate in aquatic and terrestrial organisms?

  • Methodological Answer : BCP accumulates in liver and kidney tissues due to its lipophilicity (logP ~2.8). Studies in fish and birds (e.g., Greater Adjutant storks) show liver concentrations up to 26,615.8 µg/g via GC-ECD. Bioaccumulation factors (BAFs) are calculated using steady-state tissue/water concentration ratios. Experimental designs involve dosing organisms with BCP-spiked feed, followed by tissue homogenization, Soxhlet extraction, and cleanup with Florisil columns .

Q. What experimental approaches quantify volatilization losses of this compound from soil?

  • Methodological Answer : Volatilization is measured using soil microcosms under controlled airflow. Colombey sand treated with 14C-BCP loses 0.13% hourly, totaling 21% over 7 days. Parent compound (10%) and BCP (80%) dominate volatilized fractions. Trapped vapors are absorbed in ethylene glycol, quantified via scintillation counting. Volatilization rates correlate inversely with soil organic carbon content and microbial activity .

Properties

IUPAC Name

4-bromo-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBJPUXLAKVICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192745
Record name 4-Bromo-2-chlorophenol
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Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3964-56-5
Record name 4-Bromo-2-chlorophenol
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Record name 4-Bromo-2-chlorophenol
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Record name 4-Bromo-2-chlorophenol
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Record name 4-bromo-2-chlorophenol
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Record name 4-BROMO-2-CHLOROPHENOL
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Synthesis routes and methods I

Procedure details

Furthermore, it is known from the U.S. Pat. No. 3,449,443 that on reaction of 2-chlorophenol with bromine chloride in carbon tetrachloride at 0° C. there is formed, besides 74% of theory of 2-bromo-6-chlorophenol, only 22% of theory 4-bromo-2-chlorophenol; and at 23° to 26° C. there is formed, besides 61.7% of theory of 2-bromo-6-chlorophenol, only 26.3% of theory of 4-bromo-2-chlorophenol.
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Synthesis routes and methods II

Procedure details

Furthermore, it is known from the U.S. Pat. No. 3,449,443 that on reaction of 2-chlorophenol with bromine chloride in carbon tetrachloride at 0° C. there is formed, besides 74% of theory of 2-bromo-6-chlorophenol, only 22% of theory of 2-chloro-4-bromophenol; and at 23° to 26° C. there is formed, besides 61.7% of theory of 2-bromo-6-chlorophenol, only 26.3% of theory of 2-chloro-4-bromophenol.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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